Efflux Half‑Life of Hydrolysis Product: FDA vs CFDA vs BCECF‑AM Defines the Optimal Time‑Window for Detection
In a direct head‑to‑head comparison using EMT6 mouse mammary tumour cells, the intracellular hydrolysis product of FDA (fluorescein) exhibited a mean efflux half‑life of 16 min. In contrast, the product of CFDA (carboxyfluorescein) showed a half‑life of 94 min, while the BCECF‑AM product was retained for >2 h (>120 min) . This order‑of‑magnitude difference dictates that FDA is uniquely suited for assays requiring rapid kinetic read‑out, whereas BCECF‑AM and CFDA are preferable for long‑term cell tracking.
| Evidence Dimension | Intracellular fluorescence product efflux half‑life (min) |
|---|---|
| Target Compound Data | 16 min (FDA hydrolysis product: fluorescein) |
| Comparator Or Baseline | CFDA product: 94 min; BCECF‑AM product: >120 min (>2 h) |
| Quantified Difference | FDA product efflux half‑life is 6‑fold shorter than that of CFDA, and >7.5‑fold shorter than BCECF‑AM |
| Conditions | EMT6 mouse mammary tumour cells; flow cytoenzymology and spectrofluorimetry; Dive et al. 1988. |
Why This Matters
Procurement of FDA over CFDA or BCECF‑AM should be driven by the required temporal resolution: short‑term viability/esterase assays (e.g., kinetic flow cytometry) demand FDA’s fast efflux product, whereas long‑term tracking requires the extended retention of BCECF‑AM.
- [1] Dive, C., Cox, H., Watson, J.V. & Workman, P. (1988). Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases. Molecular and Cellular Probes, 2(2): 131–145. View Source
